molecular formula C7H13NO3 B13205250 Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate

Cat. No.: B13205250
M. Wt: 159.18 g/mol
InChI Key: IUFKCRARUYVYPW-UHFFFAOYSA-N
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Description

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate is a chemical compound with the molecular formula C7H13NO3 It is characterized by a cyclopropyl ring, an aminomethyl group, and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes aminomethylation and subsequent esterification to yield the target compound. The reaction conditions often include the use of catalysts such as rhodium complexes and reagents like diazo compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride
  • Cyclopropylcarbinol derivatives

Uniqueness

Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate is unique due to the presence of both a cyclopropyl ring and a hydroxyacetate moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate

InChI

InChI=1S/C7H13NO3/c1-11-6(10)5(9)7(4-8)2-3-7/h5,9H,2-4,8H2,1H3

InChI Key

IUFKCRARUYVYPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1(CC1)CN)O

Origin of Product

United States

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